

Technical Guide: Diphenylcarbonyl Chloride Solubility & Application Profile

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Compound of Interest

Compound Name: *Diphenylcarbonyl chloride*

CAS No.: 83-01-2

Cat. No.: B151581

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Executive Summary

Diphenylcarbonyl chloride (DPCC), also known as diphenylcarbonyl chloride (CAS 83-01-2), is a critical electrophilic reagent used extensively in organic synthesis for the protection of phenols and amines, and in analytical chemistry as a pre-column derivatization agent. Its utility is defined by its solubility profile: it requires non-nucleophilic organic solvents to maintain stability while offering high solubility in polar aprotic and chlorinated solvents. This guide provides a definitive technical analysis of DPCC's solubility landscape, distinguishing between thermodynamic solubility (dissolution) and functional stability (resistance to solvolysis), and offers validated protocols for its handling in drug development workflows.

Chemical Profile & Physicochemical Properties[1][2] [3][4][5]

DPCC is an acid chloride derivative where the nitrogen is substituted with two phenyl groups. This structural feature imparts significant lipophilicity compared to its dialkyl analogues, influencing its solvent compatibility.

Property	Data	Relevance
CAS Number	83-01-2	Identity verification
Molecular Formula	C ₁₃ H ₁₀ ClNO	Stoichiometry calculations
Molecular Weight	231.68 g/mol	Molarity preparation
Physical State	White to beige crystalline solid	Handling and weighing
Melting Point	81–85 °C	Thermal stability limit
Solubility (Water)	Insoluble (Hydrolyzes)	CRITICAL: Moisture intolerance
Reactivity	Electrophilic Acyl Chloride	Reacts with Nucleophiles (OH, NH ₂ , SH)

Solubility & Stability Landscape[3][5]

The selection of a solvent for DPCC is a binary decision process: Inert Solvents for storage/transport vs. Reactive Solvents for derivatization.

Solvent Compatibility Matrix

Solvent Class	Representative Solvents	Solubility Status	Stability Rating	Technical Notes
Chlorinated	Dichloromethane (DCM), Chloroform	High (>100 mg/mL)	Excellent	Preferred solvent for synthesis and stock solutions. High density aids in phase separation.
Aromatic	Toluene, Benzene	High	Excellent	Ideal for high-temperature reactions (reflux) where DCM is too volatile.
Polar Aprotic	Acetonitrile (ACN), Acetone, THF	High	Good	Must be anhydrous. Hygroscopic nature of ACN/THF can introduce water, leading to hydrolysis.
Polar Aprotic	DMSO, DMF	High	Caution	DMSO is hygroscopic and can act as an oxidant. Use only for immediate biological assays; avoid for long-term storage.
Protic (Alcohols)	Methanol, Ethanol, IPA	Soluble (Transient)	Unstable	DO NOT USE for storage. Reacts rapidly to form carbamates (e.g., Methyl

diphenylcarbama
te).

Aqueous

Water, Buffers

Insoluble

Unstable

Hydrolyzes to
Diphenylamine +
CO₂ + HCl.

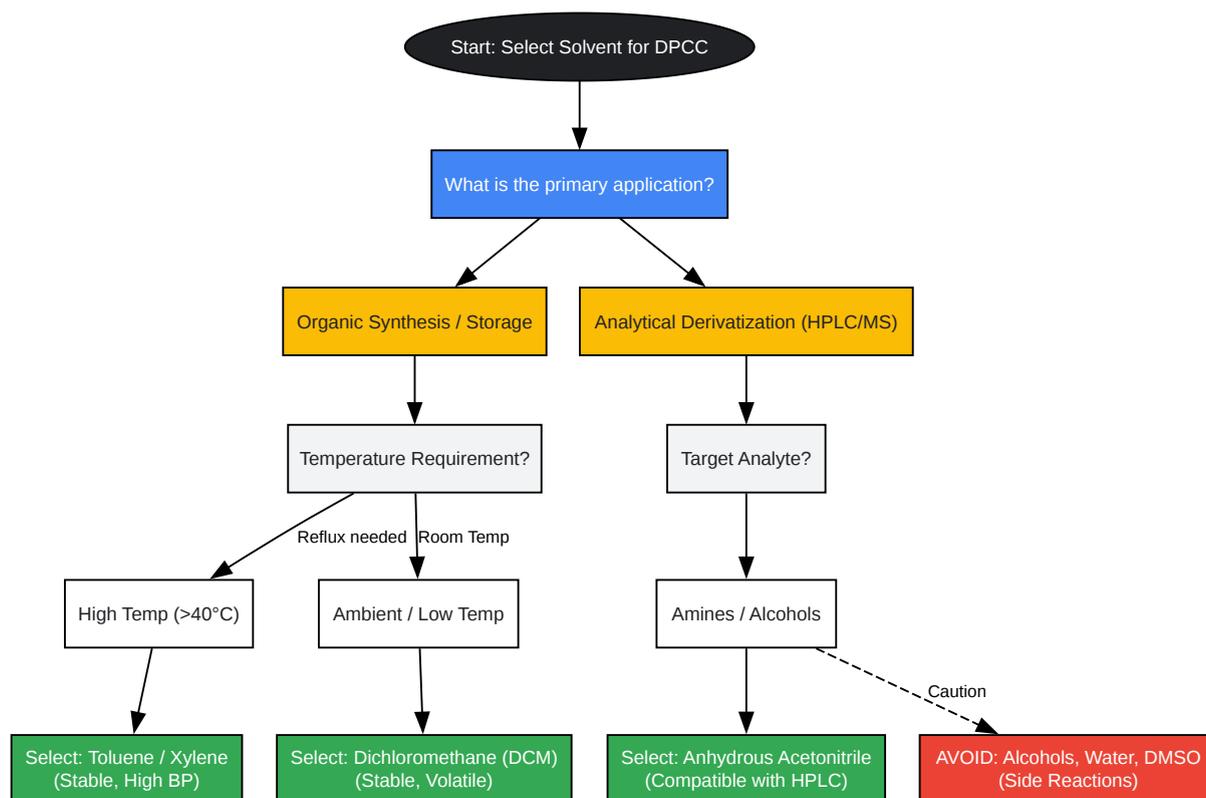
Mechanistic Considerations

- Solvation: The two phenyl rings facilitate strong interactions with aromatic solvents (toluene) and Van der Waals interactions with chlorinated solvents (DCM).
- Decomposition (Hydrolysis): In the presence of water, DPCC undergoes nucleophilic attack at the carbonyl carbon.

Note: The intermediate carbamic acid is unstable and decarboxylates rapidly.

Visualizing Solvent Selection Logic

The following decision tree guides researchers in selecting the appropriate solvent based on the intended application.



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Caption: Decision logic for selecting the optimal solvent for **Diphenylcarbonyl Chloride** based on thermal and functional requirements.

Practical Applications & Protocols

Protocol: HPLC Derivatization of Amines

DPCC is used to tag amines, increasing their hydrophobicity and UV absorbance (254 nm) for reverse-phase HPLC.

Reagents:

- DPCC Solution: 2 mg/mL in Anhydrous Acetonitrile (ACN).
- Buffer: 0.1 M Borate Buffer (pH 9.0).
- Quenching Agent: 0.1 M Glycine solution.

Workflow:

- Preparation: Dissolve the target amine sample in borate buffer (pH 9.0).
- Reaction: Add DPCC solution (in ACN) to the sample in a 2:1 ratio.
- Incubation: Vortex and heat at 50°C for 20 minutes.
 - Mechanism:[1][2][3][4] The base (borate) deprotonates the amine, facilitating nucleophilic attack on DPCC.
- Quenching: Add glycine solution to consume excess DPCC.
- Analysis: Inject directly into RP-HPLC (C18 column).

Protocol: Standardized Solubility Test

Use this protocol to validate solvent quality before critical experiments.

- Weighing: Accurately weigh 50 mg of DPCC into a dry 4 mL glass vial.
- Solvent Addition: Add 0.5 mL of the test solvent (Target: 100 mg/mL).
- Observation: Vortex for 30 seconds.
 - Pass: Clear, colorless to pale yellow solution.
 - Fail: Turbidity, precipitate, or gas evolution (indicates wet solvent/hydrolysis).
- Stability Check: Let stand for 1 hour. Re-inspect for precipitate (diphenylamine) or bubbles (CO₂).

Handling & Safety (E-E-A-T)

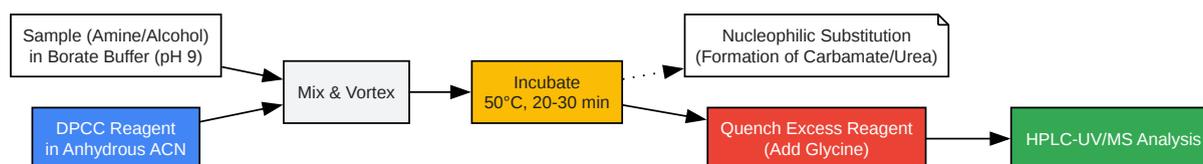
Hazards

- Corrosive: Hydrolyzes on skin/mucous membranes to form HCl. Causes severe burns.[2]
- Toxicity: Structurally related to dimethylcarbamoyl chloride (a probable carcinogen). Treat DPCC as a potential carcinogen and mutagen.
- Inhalation: Dust is extremely irritating to the upper respiratory tract.

PPE & Engineering Controls

- Respiratory: Use N95 or P100 dust mask if weighing powder outside a hood (not recommended). Always work in a fume hood.
- Skin: Double nitrile gloves. DPCC can penetrate standard latex.
- Waste: Dispose of as halogenated organic waste. Do not pour down the drain; hydrolysis generates gas that can pressurize pipes.

Derivatization Workflow Diagram



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Caption: Step-by-step workflow for the pre-column derivatization of analytes using DPCC.

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